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Compound of Interest

Compound Name: 2-Bromo-4-nitrophenol

Cat. No.: B183087

A detailed guide for researchers and drug development professionals on the 1H and 13C NMR
spectral characteristics of 2-Bromo-4-nitrophenol, with a comparative analysis against
structurally related phenolic compounds. This guide provides key spectral data, standardized
experimental protocols, and a visual representation of the analytical workflow to aid in structural
elucidation and purity assessment.

This technical guide presents a comprehensive analysis of the 1H and 13C Nuclear Magnetic
Resonance (NMR) spectra of 2-Bromo-4-nitrophenol. For a thorough understanding of the
influence of substituents on the chemical shifts of aromatic protons and carbons, a comparative
analysis is provided against three related compounds: 4-nitrophenol, 2-bromophenol, and 2,6-
dibromo-4-nitrophenol. The summarized data, presented in clear tabular format, is intended to
assist researchers in the identification and characterization of these and similar molecular
structures.

1H NMR Spectral Data Comparison

The 1H NMR spectra of substituted phenols are highly informative, with the chemical shifts and
coupling constants of the aromatic protons providing a clear indication of the electronic
environment within the molecule. The introduction of electron-withdrawing groups, such as the
nitro group (-NO2), and electronegative atoms, like bromine (-Br), significantly influences the
shielding of nearby protons, leading to predictable downfield shifts.
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Chemical Shift (6 ppm),
Compound Solvent Multiplicity, Coupling
Constant (J Hz)

H-3:8.32 (d, J = 2.8 Hz), H-5:
8.11 (dd, J =9.2, 2.8 Hz), H-6:
7.18 (d, J = 9.2 Hz), -OH: 11.8
(br s)

2-Bromo-4-nitrophenol DMSO-d6

H-2, H-6: 8.15 (d, J = 9.2 H2),
4-Nitrophenol DMSO-d6 H-3, H-5: 6.95 (d, J = 9.2 Hz), -
OH: 11.1 (br s)

H-3: 7.50 (dd, J = 7.9, 1.6 Hz),
H-4: 6.85 (td, J = 7.7, 1.6 Hz),

2-Bromophenol CDCI3 H-5:7.23 (ddd, J=8.1, 7.7,
1.6 Hz), H-6: 6.91 (dd, J = 8.1,
1.6 Hz), -OH: 5.6 (s)

H-3, H-5: 8.35 (s), -OH: ~9.0

2,6-Dibromo-4-nitrophenol Acetone-d6
(br s)

13C NMR Spectral Data Comparison

The 13C NMR spectra provide valuable information about the carbon skeleton of the molecule.
The chemical shifts of the aromatic carbons are influenced by the nature and position of the
substituents. The carbon atom attached to the hydroxyl group (C-1) and the nitro group (C-4)
are typically observed at lower field due to the electron-withdrawing nature of these groups.
The presence of bromine also induces a downfield shift on the directly attached carbon and
influences the shifts of adjacent carbons.
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Compound Solvent Chemical Shift (6 ppm)

C-1:155.5,C-2: 112.1, C-3:

2-Bromo-4-nitrophenol DMSO-d6 135.0, C-4: 140.2, C-5: 126.0,
C-6:118.0
) C-1: 161.5, C-2, C-6: 115.9, C-
4-Nitrophenol DMSO-d6
3, C-5:126.4, C-4: 141.2[1]
C-1:152.0, C-2: 110.1, C-3:
2-Bromophenol CDCI3 132.8, C-4: 121.9, C-5: 128.8,
C-6:116.3
_ _ C-1:150.2, C-2, C-6: 111.9, C-
2,6-Dibromo-4-nitrophenol Acetone-d6

3, C-5:136.1, C-4: 142.0

Experimental Protocols

A standardized protocol for the acquisition of high-quality 1H and 13C NMR spectra of phenolic
compounds is crucial for data reproducibility and comparison.

Sample Preparation:
e Weigh approximately 5-10 mg of the solid phenolic compound.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-d6, CDCI3, or Acetone-d6) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved. Gentle agitation or vortexing may be applied.

« If the solution contains any particulate matter, filter it through a small plug of glass wool in a
Pasteur pipette directly into the NMR tube.

1H NMR Acquisition Parameters (Typical for a 400 MHz Spectrometer):
» Pulse Program: Standard single-pulse experiment (e.g., zg30).

e Solvent: As specified in the data tables.
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e Temperature: 298 K.

e Spectral Width: 0-15 ppm.

e Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-5 seconds.

» Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Acquisition Parameters (Typical for a 100 MHz Spectrometer):
e Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
e Solvent: As specified in the data tables.

o Temperature: 298 K.

e Spectral Width: 0-200 ppm.

e Number of Scans: 1024 or more, depending on sample concentration.
o Relaxation Delay: 2-5 seconds.

» Reference: Tetramethylsilane (TMS) at 0.00 ppm or the solvent peak.

Data Interpretation and Structural Elucidation
Workflow

The process of analyzing NMR spectra to determine the structure of a molecule follows a
logical workflow. This involves preparing the sample, acquiring the spectra, processing the
data, and finally, interpreting the spectral features to assign the structure.
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Figure 1. Workflow for NMR-based structural elucidation of phenolic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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